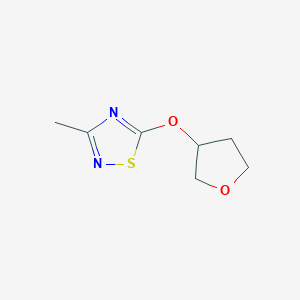

3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole

Description

3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with a methyl group and an oxolan-3-yloxy group

Properties

IUPAC Name |

3-methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-5-8-7(12-9-5)11-6-2-3-10-4-6/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQPQPSTVCAVLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)OC2CCOC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of a thiosemicarbazide derivative with an appropriate oxirane compound under acidic or basic conditions to form the desired thiadiazole ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Electrophilic Substitution

The electron-deficient 1,2,4-thiadiazole ring facilitates electrophilic attacks, though substituents influence regioselectivity:

-

Halogenation : Chlorination or bromination at position 4 is feasible using Cl₂ or Br₂ in acetic acid .

-

Sulfonation : Oleum (fuming H₂SO₄) introduces sulfonic acid groups at position 4 .

Halogenation Example

| Reaction | Conditions | Product |

|---|---|---|

| Bromination at C4 | Br₂, AcOH, 60°C | 3-Methyl-4-bromo-5-(oxolan-3-yloxy)-1,2,4-thiadiazole |

Nucleophilic Reactions

The oxolane-3-yloxy group’s electron-donating nature reduces ring electrophilicity, but position 2 remains reactive for nucleophilic substitution :

-

Amination : Reaction with NH₃/EtOH under pressure yields 2-amino derivatives.

-

Thiolation : Treatment with NaSH replaces the oxolane-3-yloxy group with a thiol (-SH) .

Cross-Coupling Reactions

The brominated precursor (1) enables transition metal-catalyzed couplings:

-

Suzuki Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) to form biaryl derivatives .

-

Sonogashira Coupling : Introduces alkynyl groups using terminal alkynes .

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to a thiazolidine, though the oxolane group remains intact .

-

Oxidation : H₂O₂ or mCPBA oxidizes sulfur to sulfoxide or sulfone derivatives .

Functional Group Interconversion

The oxolane-3-yloxy group can undergo typical ether reactions:

-

Cleavage : HI or BBr₃ removes the oxolane ether, regenerating a hydroxyl group at C5 .

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ethers .

Stability and Reactivity Trends

-

Thermal Stability : The oxolane ether enhances solubility but reduces thermal stability compared to unsubstituted analogs .

-

pH Sensitivity : Stable under acidic conditions but undergoes ring-opening in strong bases (e.g., NaOH > 2 M) .

Biological Activity Considerations

While not directly studied, structural analogs exhibit:

-

Anticonvulsant Activity : Via GABA modulation (common in 1,3,4-thiadiazoles) .

-

Anticancer Potential : Through kinase inhibition or DNA intercalation .

Key Challenges and Research Gaps

-

Limited direct data on 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole necessitates extrapolation from parent compounds.

-

Future studies should prioritize catalytic asymmetric synthesis and in vivo metabolic profiling.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogenic microorganisms responsible for diseases such as bacterial infections and fungal infections. For instance, studies have shown that derivatives of 1,3,4-thiadiazole exhibit potent activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans and Aspergillus niger .

Anticancer Properties

Numerous studies highlight the anticancer potential of thiadiazole derivatives. Compounds in this class have been evaluated for their efficacy against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and leukemia (HL-60). For example, certain derivatives have shown IC50 values in the low micromolar range against these cell lines, indicating significant antiproliferative activity . The mechanism often involves the inhibition of tumor growth through apoptosis induction or cell cycle arrest.

Anti-inflammatory Effects

Thiadiazole compounds are also recognized for their anti-inflammatory properties. They modulate inflammatory pathways and have been studied for their potential in treating conditions characterized by excessive inflammation . This activity is particularly relevant in diseases such as rheumatoid arthritis and inflammatory bowel disease.

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of thiadiazole derivatives for their antimicrobial activity against several bacterial strains. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity in Vivo

In vivo studies demonstrated that specific 1,3,4-thiadiazole derivatives significantly inhibited tumor growth in mouse models bearing Ehrlich Ascites Carcinoma. The treated groups showed a marked decrease in tumor size compared to controls after a treatment period of two weeks .

Summary of Findings

The applications of this compound span various therapeutic areas:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole can be compared with other thiadiazole derivatives, such as:

3-Methyl-1,2,4-thiadiazole: Lacks the oxolan-3-yloxy group, which may affect its reactivity and applications.

5-(Oxolan-3-yloxy)-1,2,4-thiadiazole: Lacks the methyl group, which may influence its chemical properties and biological activities. The presence of both the methyl and oxolan-3-yloxy groups in this compound makes it unique and potentially more versatile in its applications.

Biological Activity

3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazole derivatives are known for their potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a thiadiazole ring substituted with a methyl group and an oxolan-3-yloxy group. This unique structure is key to its biological properties.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes.

- Cellular Disruption : The compound can disrupt normal cellular functions, leading to apoptosis in cancer cells.

- Antimicrobial Activity : Its structure allows it to interact with microbial membranes or intracellular targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties against various pathogens. For example:

- Inhibition Studies : Compounds similar to this compound have shown effective inhibition against E. coli and Streptococcus pyogenes, with minimum inhibitory concentrations (MIC) reported at 31.25 μg/mL .

| Compound | Target Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 31.25 | |

| Similar Thiadiazoles | Streptococcus pyogenes | 31.25 |

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer potential:

- Cell Line Studies : Compounds have demonstrated cytotoxic effects on various cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The IC50 values for some derivatives were significantly lower than those of standard chemotherapeutics like cisplatin .

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | A549 (lung) | 26.46 | |

| Thiadiazole Derivative | HeLa (cervical) | 33.74 |

Anti-inflammatory and Neuroprotective Effects

The anti-inflammatory properties of thiadiazoles have been linked to their ability to inhibit pro-inflammatory cytokines and modulate oxidative stress pathways. Some studies suggest that these compounds can cross the blood-brain barrier, making them potential candidates for neuroprotective therapies .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various thiadiazole derivatives against Xanthomonas oryzae, reporting significant antibacterial activity at concentrations as low as 100 μg/mL .

- Anticancer Screening : Another investigation focused on a series of novel thiadiazole derivatives showing higher antitumor activity compared to traditional agents in breast cancer models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1,2,4-thiadiazole derivatives, including 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole?

- Methodological Answer : Synthesis typically involves cyclization strategies (intra- or intermolecular) or functionalization at the 3- and 5-positions of the thiadiazole core. For example, oxidative dimerization of thioamides using molecular oxygen as a green oxidant has been reported for 3,5-disubstituted derivatives . Cross-coupling reactions using dihalo-thiadiazoles (e.g., 3,5-diiodo-1,2,4-thiadiazole) are also promising but require optimization due to limited availability of precursors .

Q. How is the structural integrity of 1,2,4-thiadiazole derivatives validated post-synthesis?

- Methodological Answer : A combination of spectroscopic and analytical techniques is used:

- 1H NMR and IR spectroscopy to confirm functional groups and substitution patterns .

- Single-crystal X-ray diffraction for unambiguous determination of solid-phase structures .

- High-performance liquid chromatography (HPLC) to assess purity and retention times .

Q. What biological activities are associated with 1,2,4-thiadiazole derivatives in preclinical studies?

- Methodological Answer : These compounds exhibit diverse bioactivities, including:

- Anticancer effects : Hybrid derivatives with erlotinib or ferrocene moieties show cytostatic activity against melanoma, glioma, and prostate cancer cell lines .

- Antifungal potential : Molecular docking studies with 14-α-demethylase lanosterol (PDB:3LD6) predict activity against fungal targets .

- Neuroprotective and cardioprotective properties , though mechanistic studies are ongoing .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic outcomes, such as unexpected byproducts during thiadiazole functionalization?

- Methodological Answer : Reaction conditions (e.g., choice of nucleophiles, temperature) critically influence product distribution. For example, using 4-methoxyphenylhydrazine hydrochloride yields a single indole-substituted thiadiazole, whereas phenylhydrazine hydrochloride produces mixtures due to competing cyclization pathways . Systematic screening of reagents and reaction kinetics is recommended to optimize selectivity.

Q. What strategies mitigate isomerization challenges in thiadiazole-hybrid syntheses?

- Methodological Answer : Isomerization (e.g., 1,2,4- to 1,3,4-thiadiazole) can occur during coupling reactions. Strategies include:

- Low-temperature protocols to suppress thermal rearrangements .

- Chromatographic separation of isomer mixtures, as demonstrated for bis-erlotinib hybrids .

- Computational modeling to predict thermodynamic stability of isomers prior to synthesis.

Q. How do synergistic effects in thiadiazole hybrids enhance biological activity?

- Methodological Answer : Hybrids combining thiadiazole with pharmacophores (e.g., erlotinib, ferrocene) target multiple pathways. For instance:

- Erlotinib-thiadiazole hybrids inhibit both epidermal growth factor receptor (EGFR) and microtubule assembly, enhancing antiproliferative effects .

- Ferrocene derivatives leverage redox-active properties to induce oxidative stress in cancer cells .

- Synergy is validated via comparative IC50 assays against parent compounds.

Q. What computational approaches predict the bioactivity of thiadiazole derivatives?

- Methodological Answer :

- Molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like 14-α-demethylase .

- QSAR modeling using electronic (HOMO/LUMO) and steric descriptors to correlate substituent effects with activity .

- ADMET prediction tools (e.g., SwissADME) to optimize pharmacokinetic profiles early in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.